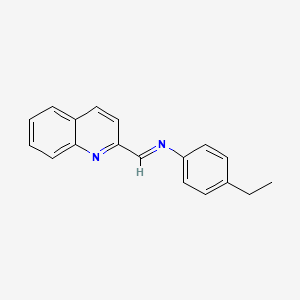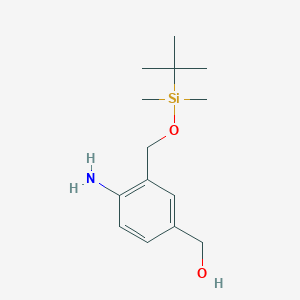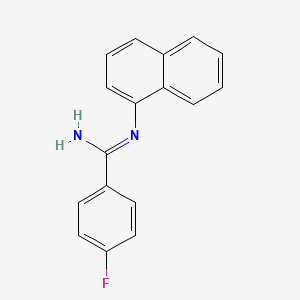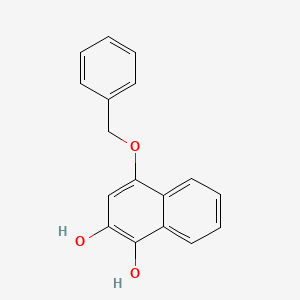
2-(2,6-Difluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Difluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a difluorophenyl group attached to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluoroaniline and a suitable quinoline derivative.
Condensation Reaction: The 2,6-difluoroaniline undergoes a condensation reaction with the quinoline derivative in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere.
Cyclization: The resulting intermediate is then subjected to cyclization under controlled conditions, typically involving heating and the use of a strong acid catalyst, such as sulfuric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced tetrahydroquinoline derivatives.
Substitution: Substituted difluorophenyl derivatives with different nucleophiles attached.
Scientific Research Applications
2-(2,6-Difluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Difluorophenyl)quinoline: A structurally similar compound with a quinoline core instead of a tetrahydroquinoline core.
2-(2,6-Difluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Another related compound with an isoquinoline core.
2-(2,6-Difluorophenyl)-1,2,3,4-tetrahydroquinolin-3-amine: A compound with a similar structure but with an amine group at a different position.
Uniqueness
2-(2,6-Difluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific substitution pattern and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H14F2N2 |
|---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-(2,6-difluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C15H14F2N2/c16-10-5-3-6-11(17)15(10)14-8-12(18)9-4-1-2-7-13(9)19-14/h1-7,12,14,19H,8,18H2 |
InChI Key |
MLUFPOZMMVBCEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1C3=C(C=CC=C3F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)
![6-bromo-N-ethylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11854055.png)


![4-Methyl-1-phenyl-1h-pyrido[2,3-b]indole](/img/structure/B11854075.png)




